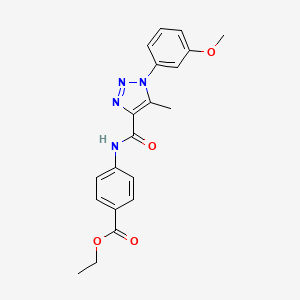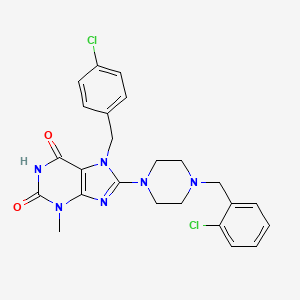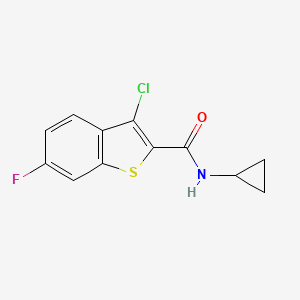![molecular formula C23H17FN4OS B2507420 6-(3-fluorophenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 868147-58-4](/img/structure/B2507420.png)
6-(3-fluorophenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "6-(3-fluorophenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine" is a novel molecule that appears to be related to a class of compounds with a thieno[2,3-d]pyrimidine core unit. These compounds have been studied for their potential antimicrobial activity and have shown promising results against various bacterial and fungal strains .
Synthesis Analysis
The synthesis of related thieno[2,3-d]pyrimidine derivatives involves starting from thieno[2,3-d]pyrimidine-2,4-diol and subsequently introducing various substituents to create a diverse range of compounds . The synthesis of similar triazolopyrimidines has been achieved through condensation reactions involving amino-triazoles and different aldehydes or ketones . The introduction of a fluorine-substituted aryl fragment is typically performed in the final step of the synthesis .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and Mass Spectral analysis . X-ray diffraction analysis has been used to determine the crystal structure of a 5-phenyl-substituted dihydrotriazolopyrimidine, which could provide insights into the molecular geometry and conformation of the compound .
Chemical Reactions Analysis
The chemical behavior of related dihydroazolopyrimidines includes tautomerism, where the imine-enamine equilibrium can be influenced by steric and electronic factors . Cyclocondensation reactions have been employed to create isoxazolo- and pyrazolo-annulated triazolopyrimidines, demonstrating the reactivity of the core structure under different conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their structural features. The presence of a fluorine atom, for instance, can significantly affect the electronic properties and thus the biological activity of the molecule . The tautomeric preferences of fluorinated triazinamines have been established using 2D NOESY experiments, which could be relevant for understanding the properties of the compound . The antimicrobial activity of these compounds has been evaluated, with some derivatives showing good activity, suggesting that the compound of interest may also possess similar properties .
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Researchers have developed methods to synthesize various chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine derivatives and their analogs, demonstrating the versatility and adaptability of these compounds in chemical synthesis. For instance, one study focused on the synthesis and X-ray study of 6H-chromeno[3,4-e][1,3,4]triazolo[2,3-a]pyrimidine, revealing insights into the molecular structure and potential for further functionalization (Amr et al., 2016). Another research effort described the synthesis of novel 2-methyl and 2-cyanomethyl-12-aryl-8,12-dihydro-9H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11(10H)-one derivatives, further expanding the scope of this compound class (Li et al., 2015).
Potential Biological Activities
These compounds have also been investigated for their biological activities, offering promising applications in medicinal chemistry. For example, a study on structural characterization and antimicrobial activities of 7H-Benzo[h]chromeno[2,3-d]pyrimidine and 14H-Benzo[h]chromeno[3,2-e][1,2,4]triazolo[1,5-c] pyrimidine derivatives showed that some of these molecules exhibited potent antibacterial activities against various microbial strains (Okasha et al., 2016). This suggests their potential utility in developing new antimicrobial agents.
Antitumor and Antimicrobial Evaluation
Further research into the structural analogs of this compound family has highlighted their antitumor and antimicrobial potentials. For instance, studies on 4-(Het)aryl-4,7-dihydroazolopyrimidines revealed their tuberculostatic activity, indicating potential applications in tuberculosis treatment (Titova et al., 2019). Another study synthesized novel 9,9-dimethyl-8,12-dihydro-9H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11(10H)-one derivatives and evaluated their antimicrobial activities, contributing to the search for new antimicrobial compounds (Wang et al., 2014).
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it targets tumor cells in a selective manner .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thus disrupting the cell cycle . This results in the inhibition of cell proliferation, particularly in cancer cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This leads to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . This leads to the inhibition of cell proliferation and induction of apoptosis in these cells .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
9-(3-fluorophenyl)-4-methyl-11-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4OS/c1-13-7-8-17-16(10-13)20-19(22(29-17)14-4-2-5-15(24)11-14)21(18-6-3-9-30-18)28-23(27-20)25-12-26-28/h2-12,21-22H,1H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSCQTGZVIVAEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(C3=C2NC4=NC=NN4C3C5=CC=CS5)C6=CC(=CC=C6)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Amino-4-(3-furanyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2507337.png)

![2-Bromo-6-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2507340.png)
![4,6-Dichloro-2-methyl-2h-pyrazolo[3,4-d]pyrimidine](/img/structure/B2507343.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-methylphenyl)ethanediamide](/img/structure/B2507345.png)

![N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)furan-2-carboxamide](/img/structure/B2507348.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone](/img/structure/B2507349.png)
![5-[3-(Tert-butyl)-1-(3-methylbenzyl)-1h-pyrazol-5-yl]-4-cyclohexyl-4h-1,2,4-triazole-3-thiol](/img/structure/B2507351.png)


![N-(3-methoxypropyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2507355.png)
![2-(2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2507359.png)